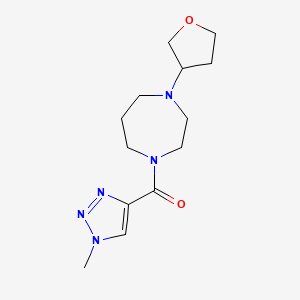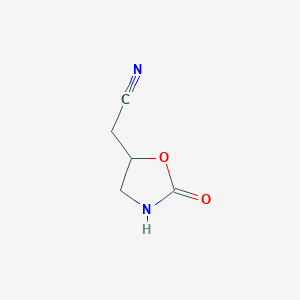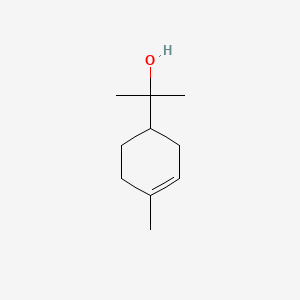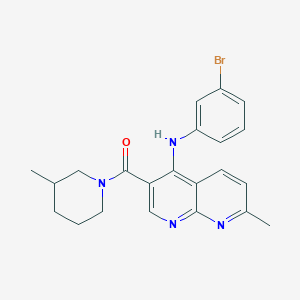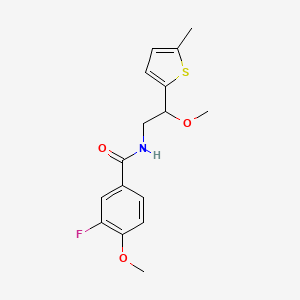
3-fluoro-4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has several substituents on the benzene ring: a fluoro group, a methoxy group, and a complex ethyl group that itself contains a methoxy group and a 5-methylthiophen-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached. The presence of the fluoro and methoxy groups could potentially influence the compound’s electronic properties, while the ethyl group could influence its steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluoro and methoxy groups could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Imaging Probes for Neurological Disorders
Fluorinated benzamides have been developed as imaging agents for positron emission tomography (PET), aiding in the diagnosis of neurological conditions like Alzheimer's disease. For example, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was used in conjunction with PET for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, showing decreased receptor densities correlating with worsening clinical symptoms (Kepe et al., 2006).
Synthesis of Novel Compounds for Therapeutic Use
Research on the synthesis of novel fluorinated compounds has shown potential for therapeutic applications. For instance, fluorinated heterocycles are essential in pharmaceutical and agrochemical industries due to their unique properties. A study on the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the method's efficacy in creating compounds with potential therapeutic applications (Wu et al., 2017).
Antimicrobial and Antipathogenic Research
Fluorinated benzamides and related compounds have been explored for their antimicrobial and antipathogenic properties. A study on thiourea derivatives, including fluorinated analogs, revealed significant anti-pathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating their potential for novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Mécanisme D'action
Target of Action
Related compounds such as n-methylbenzamide are known to be potent inhibitors of pde10a , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .
Mode of Action
It’s worth noting that the compound contains a boronic acid moiety , which is often involved in Suzuki-Miyaura coupling reactions . These reactions are used in the synthesis of biologically active molecules, suggesting that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been used in the synthesis of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors . This suggests that the compound might affect the steroid hormone biosynthesis pathway.
Pharmacokinetics
The presence of a boronic acid moiety and a methoxy group could potentially influence its bioavailability. Boronic acids are known to have good oral bioavailability, while methoxy groups can enhance membrane permeability.
Result of Action
Given that related compounds have been used in the synthesis of inhibitors for 17ß-hydroxysteroid dehydrogenase type 2 , it’s plausible that this compound might have similar inhibitory effects on this enzyme, potentially affecting steroid hormone levels.
Action Environment
It’s worth noting that certain boronic acids are sensitive to light and air , suggesting that the compound should be stored in a dark, inert atmosphere for optimal stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-10-4-7-15(22-10)14(21-3)9-18-16(19)11-5-6-13(20-2)12(17)8-11/h4-8,14H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHKLLFMPBLBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

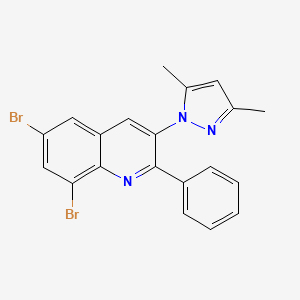
![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)
![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)
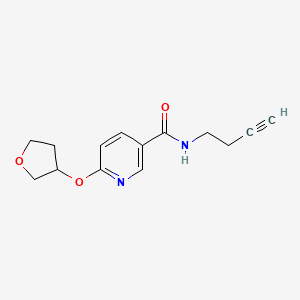
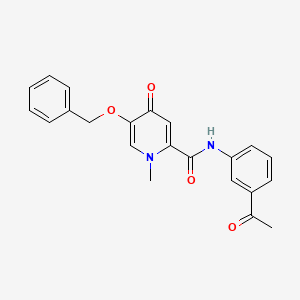
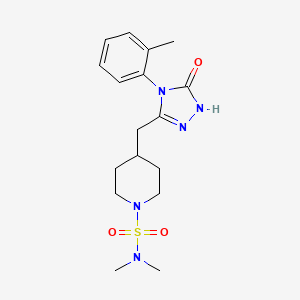
![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)
